N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-8-14(3-4-16(11)19)20-25(23,24)15-9-12-2-5-17(22)21-7-6-13(10-15)18(12)21/h3-4,8-10,20H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZEPXJOSSYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the structure can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares its core with several derivatives, differing primarily in substituents and functional groups. Key structural analogs include:
Table 1: Structural Comparison of Pyrroloquinoline Sulfonamide Derivatives
*Calculated based on , assuming removal of the 1-methyl group.
Key Observations :
- Bromophenyl vs. Chlorophenyl/Methoxyphenyl : Bromine’s higher electronegativity and steric bulk (compared to chlorine or methoxy) may enhance binding to hydrophobic pockets in biological targets .
- Sulfonamide Positioning : The 8-sulfonamide group in the target compound is conserved in analogs like 4BP-TQS, suggesting its role in solubility and target interaction .
Biological Activity
N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H14BrN3O2S
- Molecular Weight : 368.24 g/mol
Synthesis
The synthesis of this compound involves multiple steps including the reaction of 4-bromo-3-methyl aniline with appropriate reagents to form the target sulfonamide derivative. The yield and purity of the synthesized compound are crucial for evaluating its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it has effective Minimum Inhibitory Concentrations (MIC) against various bacterial strains. For instance:
- Against XDR-S. Typhi :
Anticancer Activity
The compound has been evaluated for its anticancer potential across several cancer cell lines. Notably:
- Cell Lines Tested : HCT116 (colon cancer), MDA-MB-231 (breast cancer), and others.
- Findings :
Structure-Activity Relationship (SAR)
The biological activity of N-(4-bromo-3-methylphenyl)-4-oxo derivatives has been linked to specific structural features:
- Presence of Bromine : The bromine substituent enhances the compound's ability to interact with biological targets.
- Sulfonamide Group : This functional group is critical for antibacterial activity and contributes to the overall bioactivity of the molecule .
Case Study 1: Antibacterial Efficacy
A study conducted on various derivatives showed that modifications in the sulfonamide moiety significantly affected their antibacterial efficacy against resistant strains like XDR-S. Typhi. The most potent derivative exhibited an MIC of 6.25 mg/mL, indicating a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Mechanism
In another investigation focusing on cancer cell lines, N-(4-bromo-3-methylphenyl)-4-oxo derivatives were shown to inhibit cell proliferation effectively. The study highlighted that these compounds could arrest cell cycle progression and induce apoptosis in a dose-dependent manner .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | MIC (mg/mL) |
|---|---|---|---|
| Anticancer | HCT116 | 0.43 | - |
| Antibacterial | XDR-S. Typhi | - | 6.25 |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing N-(4-bromo-3-methylphenyl)-4-oxo-pyrroloquinoline-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and sulfonylation. Key steps include refluxing intermediates in acetic acid with catalysts (e.g., Pd for cross-coupling reactions) and controlling temperatures (e.g., 80–100°C) to manage bromo-substituent reactivity. Solvent selection (e.g., ethyl acetate for recrystallization) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of bromophenyl derivatives) are critical for yield optimization (70–85%) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Use X-ray crystallography (monoclinic P21/c space group, unit cell parameters: a = 8.309 Å, b = 18.524 Å) to resolve the fused pyrroloquinoline core . Complement with 1H/13C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl groups) and HPLC-HRMS (observed [M+H]+ ion at m/z 461.08) to verify purity (>95%) and functional groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures (typically >200°C) and crystalline stability. Store the compound in anhydrous environments at −20°C to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC50 values across assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorogenic substrate-based vs. chromogenic assays for Factor Xa inhibition). Control for assay-specific variables like ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 8.0), which may alter sulfonamide protonation and binding kinetics . Re-evaluate compound solubility using dynamic light scattering (DLS) to rule out aggregation artifacts .
Q. How can salt forms of the compound improve pharmacokinetic properties, and what synthesis methods are viable?
- Methodological Answer : Synthesize hydrochloride or phosphate salts by reacting the free base with HCl or H3PO4 in ethanol/water mixtures (1:1 v/v). Monitor salt formation via XRPD to confirm distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) and assess solubility enhancements in simulated gastric fluid (pH 1.2) .
Q. What structure-activity relationship (SAR) insights guide the design of more potent analogs?
- Methodological Answer : Modify the 4-bromo-3-methylphenyl group to introduce electron-withdrawing substituents (e.g., -CF3 at position 3) or extend conjugation (e.g., vinyl groups) to enhance Factor Xa binding (ΔG < −9.5 kcal/mol in docking studies). Replace the 4-oxo group with a thioxo moiety to probe hydrogen-bonding interactions in the catalytic pocket .
Q. How can computational methods predict metabolic liabilities of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
